![molecular formula C11H12N2O2 B13196204 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13196204.png)
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a unique structure that includes an aminomethyl group attached to an isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This process involves multiple steps, including aerial oxidation and reductive amination using transaminase .
Industrial Production Methods
the principles of green chemistry and catalytic processes are often employed to ensure environmentally friendly and commercially viable production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive amination is a common reaction for this compound.
Substitution: The aminomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, transaminase, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes, influencing the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Compounds with similar structures and potential antiviral activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the aminomethyl group, which allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H12N2O2 |
---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)8-4-3-7(6-12)5-9(8)11(13)15/h3-5H,2,6,12H2,1H3 |
InChI-Schlüssel |
HEVBNHOAPMNMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.